![molecular formula C15H24N2O6S B2818198 1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1396809-06-5](/img/structure/B2818198.png)
1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a piperidine dione group attached to a sulfonyl group, which is further connected to a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.43. It is a solid in physical form .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Research has explored the synthesis and structural elucidation of compounds structurally related to 1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione, emphasizing the importance of spiro compounds and azaspirocycles in medicinal chemistry. The synthesis of such compounds often involves complex reactions and offers insights into the relationship between structure and activity, which is crucial for the design of new molecules with potential therapeutic applications (Li et al., 2015).
Anticonvulsant Properties
Several studies have investigated the anticonvulsant properties of compounds structurally similar to the queried chemical, highlighting the potential of azaspiro and piperidine derivatives in the treatment of seizure disorders. These compounds have been evaluated in various seizure models, and some have shown promising activity, underscoring the potential of such chemical frameworks in developing new anticonvulsant agents (Kamiński et al., 2008).
Pharmacophore Exploration
Research on analogs of the compound has contributed to understanding the pharmacophoric elements essential for biological activity. Studies on derivatives have helped delineate the structural features necessary for binding to biological targets, aiding in the rational design of more effective and selective agents for various therapeutic applications (Goetz et al., 1995).
Mechanistic Insights
Investigations into compounds with a similar structural motif have provided insights into their mechanism of action, particularly in modulating neurological pathways. Understanding how these compounds interact with neurological receptors can inform the development of novel treatments for neurological disorders, offering a pathway to more effective and targeted therapies (Obniska & Kamiński, 2006).
Eigenschaften
IUPAC Name |
1-[2-[(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]ethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6S/c1-14(2)22-10-15(11-23-14)8-16(9-15)24(20,21)7-6-17-12(18)4-3-5-13(17)19/h3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIVYLUOPVPAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.